
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide is a molecule that likely contains multiple functional groups, including an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, and a benzamide moiety, which is a derivative of benzoic acid with an amide functional group. The presence of dimethyl groups suggests potential for increased hydrophobic interactions.
Synthesis Analysis
The synthesis of related oxadiazole derivatives typically involves the formation of the oxadiazole ring through cyclization reactions. For instance, the synthesis of a similar molecule, 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol, was achieved by refluxing 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by a reaction with hydrazine and carbon disulfide in the presence of potassium hydroxide . This method could potentially be adapted for the synthesis of this compound by incorporating the appropriate amide group at a suitable stage.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can influence the molecule's conformational flexibility. Density Functional Theory (DFT) calculations can be used to explore the potential energy surfaces and determine the most stable conformers, as was done for a related compound, N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide . Such analysis would be relevant for understanding the molecular structure of this compound.
Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions, often influenced by the substituents attached to the oxadiazole ring. For example, the thermolysis of a related oxadiazoline compound led to a cascade of reactions involving carbene and other intermediates . The reactivity of this compound would depend on its specific functional groups and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of methyl groups can increase hydrophobicity, potentially affecting solubility in various solvents. The herbicidal activity of a related oxadiazoline derivative suggests that oxadiazole compounds can have significant biological activities, which could also be true for the compound . Additionally, the low mammalian and environmental toxicity of some oxadiazoline derivatives could indicate a favorable safety profile for related compounds .
Applications De Recherche Scientifique
Reactions and Derivatives
The study of reactions involving compounds like N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide reveals the potential for creating a range of derivatives. For example, N,N-dimethylbenzamide diethylmercaptole reactions with active methylene compounds and amines lead to α-dimethylaminobenzylidene derivatives. This process, through cyclization reactions, can yield heterocyclic compounds such as 2-phenylimidazoline and 2,5-diphenyl-1,3,4-oxadiazole, highlighting the compound's versatility in synthesizing new chemical entities with potential applications in materials science and pharmacology (Mukaiyama & Yamaguchi, 1966).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been developed for luminescence sensing of benzaldehyde derivatives. These frameworks, due to their selective sensitivity to benzaldehyde-based chemicals, demonstrate the potential of this compound derivatives in environmental monitoring and analytical chemistry applications (Shi et al., 2015).
Antimicrobial and Anti-Proliferative Activities
The antimicrobial and anti-proliferative properties of 1,3,4-oxadiazole N-Mannich bases, including derivatives of this compound, have been investigated. These compounds exhibit broad-spectrum antibacterial activities and potent activity against various cancer cell lines, suggesting their potential in developing new therapeutic agents (Al-Wahaibi et al., 2021).
Optoelectronic Properties
The synthesis and characterization of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives demonstrate the compound's application in the field of optoelectronics. These derivatives, through their redox, structural, and optoelectronic properties, offer insights into the development of molecular wires and materials for electronic devices (Wang et al., 2006).
Agricultural Applications
Polymeric and solid lipid nanoparticles for the sustained release of agricultural fungicides represent another application area. By modifying the release profiles of active compounds and reducing environmental toxicity, these nanoparticles, potentially incorporating or derived from this compound, can improve the efficiency and safety of crop protection methods (Campos et al., 2015).
Propriétés
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-5-4-6-14(10-11)16(22)19-18-21-20-17(23-18)15-8-7-12(2)9-13(15)3/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTLLPFRMWVITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

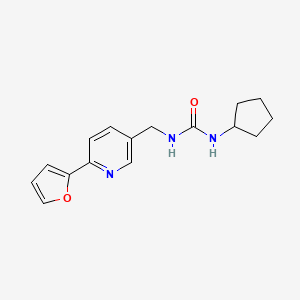
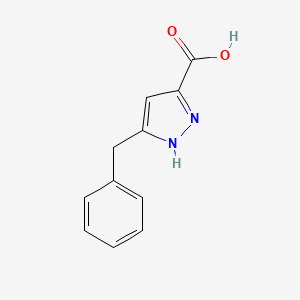

![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2551865.png)
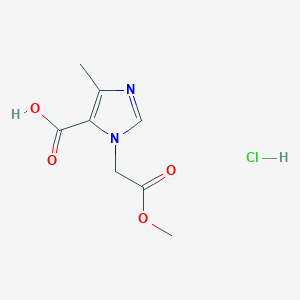
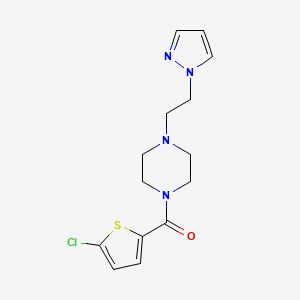
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551871.png)

![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)
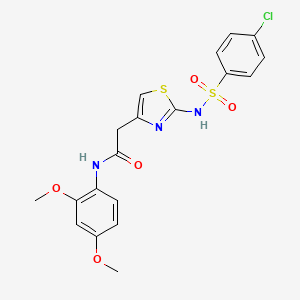


![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)
![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)